Propylene Glycol Laurate: A Physicochemical Deep Dive for Advanced Drug Delivery
Propylene Glycol Laurate: A Physicochemical Deep Dive for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Propylene (B89431) Glycol Laurate (PGL), a versatile monoester of propylene glycol and lauric acid, has emerged as a critical excipient in the pharmaceutical industry. Its unique physicochemical properties make it an invaluable tool for formulators tackling the challenges of poorly soluble drugs and enhancing topical and transdermal delivery. This technical guide provides an in-depth analysis of the core physicochemical attributes of PGL, offering a comprehensive resource for its effective application in drug delivery systems.
Core Physicochemical Properties
Propylene Glycol Laurate is a non-ionic surfactant with a favorable safety profile, finding use as an emulsifier, solubilizer, and penetration enhancer.[1][2] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, makes it particularly suitable for water-in-oil (w/o) emulsions and for improving the solubility of hydrophobic active pharmaceutical ingredients (APIs).
Summary of Quantitative Data
The following tables summarize the key quantitative physicochemical properties of Propylene Glycol Laurate, compiled from various sources.
| Property | Value | References |
| Molecular Weight | ~258.40 g/mol | [2] |
| Chemical Formula | C₁₅H₃₀O₃ | [2] |
| Density | ~0.91 g/cm³ | [3] |
| Viscosity | ~100–200 cP | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| HLB Value | 3-4.5 | [4] |
| Solubility | Soluble in oils, practically insoluble in water | [3] |
| Drug | Solubility Enhancement with Propylene Glycol | References |
| Ibuprofen (B1674241) | Propylene glycol provides high solubility (300 mg/g).[5] | [6][7] |
| Ketoprofen (B1673614) | Propylene glycol increases the solubility and stability of ketoprofen in water.[8][9][10] | [8][9][10] |
| Progesterone | Propylene glycol esters are used to address low solubilization. | [11][12][13] |
Role in Drug Delivery
Solubility Enhancement
A significant hurdle in drug development is the poor aqueous solubility of many APIs. PGL, with its lipophilic character, acts as an effective solvent for hydrophobic drugs.[3] By incorporating poorly soluble compounds into PGL-based formulations, their dissolution and subsequent bioavailability can be significantly improved. The mechanism of solubilization involves the partitioning of the drug into the lipophilic environment provided by the laurate tail of the PGL molecule.
Permeability Enhancement
For topical and transdermal drug delivery, overcoming the barrier function of the stratum corneum is paramount. Propylene glycol, the parent alcohol of PGL, is a well-established penetration enhancer.[14] It is understood to interact with the lipids of the stratum corneum, disrupting their highly ordered structure and increasing their fluidity.[5] This disruption creates pathways for drug molecules to permeate through the skin more readily. While direct studies on PGL are less common, its structural similarity to propylene glycol and its own amphiphilic nature suggest a similar mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of PGL and its performance in drug delivery systems. Below are protocols for key experiments.
Determination of Drug Solubility (Shake-Flask Method)
This method is a standard and reliable technique for determining the equilibrium solubility of a drug in a solvent.
Methodology:
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Preparation of Supersaturated Solution: Add an excess amount of the drug to a known volume of propylene glycol laurate in a sealed, screw-cap glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the equilibrated samples at a high speed to separate the undissolved drug from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The solubility is expressed as the concentration of the drug in the saturated solution (e.g., in mg/mL or µg/mL).
Determination of Viscosity (Rotational Viscometer Method)
Viscosity is a critical parameter for the formulation of semi-solid and liquid dosage forms, affecting spreadability, pourability, and drug release.
Methodology:
-
Instrument Setup: Use a rotational viscometer equipped with a suitable spindle and guard leg. Select the appropriate spindle and rotational speed based on the expected viscosity of the propylene glycol laurate.
-
Sample Preparation: Place a sufficient and consistent volume of the PGL sample in a vessel. Ensure the sample is free of air bubbles.
-
Temperature Control: Maintain the sample at a constant, specified temperature (e.g., 25°C) using a water bath, as viscosity is highly temperature-dependent.
-
Measurement: Immerse the spindle into the sample to the marked level. Start the viscometer at the selected speed and allow the reading to stabilize.
-
Data Recording: Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s). For non-Newtonian fluids, it is important to record the viscosity at different shear rates (rotational speeds).
Determination of Hydrophilic-Lipophilic Balance (HLB)
The HLB value is an empirical number that represents the balance between the hydrophilic and lipophilic portions of a surfactant. For non-ionic surfactants like PGL, the Griffin's method is commonly used for theoretical calculation. Experimental determination often involves creating a series of emulsions with varying HLB values and observing their stability.
Methodology (Emulsion Stability Method):
-
Prepare Oil Phase: Select an oil or a blend of oils with a known required HLB.
-
Prepare Emulsifier Blends: Create a series of emulsifier blends with varying HLB values by mixing a high HLB emulsifier (e.g., Polysorbate 80) and a low HLB emulsifier (e.g., Sorbitan Monooleate) in different ratios.
-
Formulate Emulsions: Prepare a series of o/w emulsions, each containing the same oil phase, water phase, and total emulsifier concentration, but with a different emulsifier blend (and thus a different HLB).
-
Homogenization: Homogenize each emulsion under identical conditions (e.g., using a high-shear mixer).
-
Stability Assessment: Store the emulsions at a controlled temperature and observe them for signs of instability (e.g., creaming, coalescence, phase separation) over a period of time.
-
HLB Determination: The HLB of the emulsifier blend that produces the most stable emulsion is considered to be the required HLB of the oil phase, and thus provides an experimental estimation of the surfactant's HLB.
Visualizing Experimental Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the characterization and application of Propylene Glycol Laurate.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Workflow for Rotational Viscosity Measurement.
Caption: PGL's Role in Drug Delivery Applications.
Cellular Interactions and Safety
The primary mechanism by which propylene glycol and its esters, like PGL, are thought to enhance skin penetration is through their interaction with the lipids of the stratum corneum. There is no substantial evidence in the reviewed literature to suggest that PGL directly interacts with specific cellular signaling pathways to exert its effects. Its role is primarily at the formulation and barrier-disruption level.
Toxicological studies have shown that propylene glycol laurate is practically non-toxic when administered orally to rats and is classified as only slightly irritating to the skin in rabbit studies.[15] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that propylene glycol esters, including PGL, are safe as cosmetic ingredients in the practices of use and concentration described in their safety assessment.[14]
Conclusion
Propylene Glycol Laurate is a multifunctional excipient with a well-defined set of physicochemical properties that make it highly valuable for modern drug delivery. Its ability to act as a solubilizer for poorly water-soluble drugs and as a penetration enhancer for topical and transdermal applications provides formulators with a powerful tool to improve the efficacy and delivery of a wide range of APIs. While further research is warranted to quantify its solubilization capacity for specific drugs and to determine its precise critical micelle concentration, the existing data and understanding of its mechanisms of action firmly establish PGL as a key component in the drug development professional's toolkit.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Propylene Glycol Monolaurate | C15H30O3 | CID 14870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. cnadditives.com [cnadditives.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation of cosolvent concentration for topical drug delivery - II: influence of propylene glycol on ibuprofen permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of propylene glycol on ibuprofen absorption into human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems : Interactions and Thermodynamic Parameters of Solvation | Semantic Scholar [semanticscholar.org]
- 11. A Note on the Solubility of Progesterone in Aqueous Polyethylene Glycol 400 | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cir-safety.org [cir-safety.org]
- 15. cir-safety.org [cir-safety.org]
